molecular formula C44H36Cl4CuN8 B12339909 Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride

Cat. No.: B12339909
M. Wt: 882.2 g/mol
InChI Key: HQBQUMQOOUMUKH-UHFFFAOYSA-J
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Description

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its unique structure and metal-binding properties, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of meso-tetra(n-methyl-4-pyridyl) porphine with a copper salt, such as copper chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metalation of the porphyrin ring .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride involves its ability to bind to metal ions and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating various chemical transformations. In biological systems, the compound can mimic the behavior of natural heme groups, interacting with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific metal center, which imparts distinct redox properties and reactivity. This makes it particularly useful for studying copper-containing enzymes and developing copper-based sensors and therapeutic agents .

Properties

Molecular Formula

C44H36Cl4CuN8

Molecular Weight

882.2 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride

InChI

InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

HQBQUMQOOUMUKH-UHFFFAOYSA-J

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Origin of Product

United States

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